Product packaging for L-Tyrosine, N-[(phenylamino)carbonyl]-(Cat. No.:CAS No. 827612-65-7)

L-Tyrosine, N-[(phenylamino)carbonyl]-

Cat. No.: B15406950
CAS No.: 827612-65-7
M. Wt: 300.31 g/mol
InChI Key: RBZBYAASZSNZCI-AWEZNQCLSA-N
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Description

L-Tyrosine, N-[(phenylamino)carbonyl]- is a chemically modified tyrosine derivative with the CAS registry number 1277946 and the molecular formula C16H16N2O4 . This compound is classified as a protected amino acid, where the ureido group, [(phenylamino)carbonyl], acts as a protective moiety on the amine function of the native L-tyrosine amino acid . This modification is critical in synthetic organic and peptide chemistry, as it prevents unwanted side reactions at the amino group during complex multi-step synthesis. The primary research application of this compound is likely as a specialized building block, or synthon, for the solid-phase or solution-phase synthesis of complex peptides and peptide mimetics. By protecting the reactive amine, researchers can achieve higher yields and purity in the final peptide product. Furthermore, given the central role of tyrosine in biological systems—as a precursor to key neurotransmitters like dopamine and catecholamines, and its importance in protein structure and function—this derivative provides a valuable tool for probing these pathways . Researchers may utilize this compound to study or mimic post-translational modifications, such as phosphorylation, on tyrosine residues within proteins, thereby facilitating investigations into signal transduction mechanisms. This product is intended for use in a controlled laboratory setting by qualified personnel. L-Tyrosine, N-[(phenylamino)carbonyl]- is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B15406950 L-Tyrosine, N-[(phenylamino)carbonyl]- CAS No. 827612-65-7

Properties

CAS No.

827612-65-7

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C16H16N2O4/c19-13-8-6-11(7-9-13)10-14(15(20)21)18-16(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,20,21)(H2,17,18,22)/t14-/m0/s1

InChI Key

RBZBYAASZSNZCI-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares key parameters of L-Tyrosine, N-[(phenylamino)carbonyl]- with analogous tyrosine derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Group Solubility Profile
L-Tyrosine, N-[(phenylamino)carbonyl]- C₁₆H₁₅N₃O₄ 313.31 g/mol Not available Phenylcarbamoyl Likely low in water, soluble in DMSO
N-[(benzyloxy)carbonyl]-O-(tert-butyl)-L-tyrosine C₂₁H₂₅NO₅ 371.43 g/mol 16879-90-6 Benzyloxy + tert-butyl Hydrophobic, organic solvents
N-[(butylamino)carbonyl]glycine C₇H₁₄N₂O₃ 174.20 g/mol 14321-27-8 Butylaminocarbonyl Moderate aqueous solubility
N-[O-cyano-N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-hexyl ester C₃₄H₃₆N₄O₇ 612.68 g/mol 104549-44-2 Cyano + phenylmethoxy Lipophilic, solvent-dependent

Key Observations :

  • Substituent Impact: The phenylcarbamoyl group in the target compound increases hydrophobicity compared to glycine derivatives (e.g., N-[(butylamino)carbonyl]glycine) but is less bulky than tert-butyl or benzyloxy substitutions .
  • Solubility : Unlike glycine derivatives, tyrosine analogs with aromatic or alkyl substitutions exhibit poor aqueous solubility, necessitating organic solvents for biochemical assays .
Biochemical and Pharmacological Comparisons
  • Metabolic Stability : Phenylcarbamoyl-modified tyrosine derivatives are less prone to enzymatic degradation than unmodified tyrosine due to steric hindrance. However, they may still undergo hepatic metabolism via cytochrome P450 isoforms, similar to benzyloxy-substituted analogs .
  • Biological Activity : In tetrazolium-based assays (e.g., XTT), phenylcarbamoyl groups enhance electron-transfer efficiency in redox reactions when paired with phenazine methosulfate (PMS), a cofactor that amplifies formazan production . This contrasts with benzyloxy derivatives, which show variable metabolic activity depending on cell line reductive capacity .
  • Toxicity : Tyrosine derivatives with aromatic substitutions (e.g., phenylcarbamoyl) may exhibit higher cytotoxicity compared to alkyl-substituted analogs, as seen in studies on N-[(phenylmethoxy)carbonyl]-L-phenylalanyl derivatives .
In Vitro Assay Utility

L-Tyrosine, N-[(phenylamino)carbonyl]- and its analogs are frequently employed in cell viability assays. For instance:

  • The XTT tetrazolium reagent (a phenylcarbamoyl-substituted compound) requires PMS to generate water-soluble formazan, enabling rapid absorbance measurements in microculture assays .
  • Compared to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), phenylcarbamoyl derivatives like XTT reduce assay time but may show lower sensitivity in certain cell lines .
Drug Development and Stability
  • Prodrug Potential: The phenylcarbamoyl group can act as a protective moiety, enhancing the stability of peptide-based drugs. For example, N-[(phenylmethoxy)carbonyl]-modified tyrosine is used in peptide synthesis to prevent unwanted side reactions .
  • Environmental Impact : Tyrosine derivatives with hydrophobic substituents (e.g., phenylcarbamoyl) may increase biological oxygen demand (BOD) in aquatic systems, similar to unmodified L-tyrosine .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for L-Tyrosine, N-[(phenylamino)carbonyl]-?

  • Methodology :

  • Enzymatic synthesis : Utilize tyrosine phenol-lyase to catalyze reactions between phenolics, pyruvate, and ammonia. This method avoids harsh solvents and is scalable for small batches .
  • Chemical coupling : React L-tyrosine with phenyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., dichloromethane) under inert gas. Monitor reaction progress via TLC or HPLC to optimize yield .
    • Challenges : Enzymatic methods require precise pH and temperature control, while chemical synthesis may produce byproducts requiring purification.

Q. How can researchers characterize the purity and structural integrity of L-Tyrosine, N-[(phenylamino)carbonyl]- derivatives?

  • Analytical techniques :

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., 561.22 g/mol for dibromo derivatives ).
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O) and carbamate (N-C=O) functional groups.
  • Nuclear Magnetic Resonance (NMR) : Resolve stereochemistry and substitution patterns (e.g., aromatic protons in phenylamino groups) .
    • Data table :
PropertyValue (Example)Source
Molecular weight561.22 g/mol
PSA (Polar Surface Area)197.2 Ų
Predicted boiling point954.9±65.0 °C

Q. What safety protocols are critical when handling L-Tyrosine derivatives?

  • Hazards : Derivatives may cause severe eye irritation (Category 1) and increase water BOD (Biological Oxygen Demand) .
  • Mitigation :

  • Use PPE (gloves, goggles) and work in fume hoods.
  • Neutralize waste streams before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of L-Tyrosine, N-[(phenylamino)carbonyl]- in peptide coupling?

  • Approach :

  • Use SMILES strings (e.g., C(O)(=O)[C@H](CC1=CC=C(O)C=C1)...) to model steric and electronic interactions .
  • Density Functional Theory (DFT) calculations assess carbamate group stability under nucleophilic attack .
    • Validation : Compare predicted vs. experimental NMR/IR spectra to refine computational parameters.

Q. What strategies resolve contradictions in stability data for L-Tyrosine derivatives under varying pH?

  • Case study : Discrepancies in hydrolytic stability of carbamate groups.

  • Method :

Conduct accelerated degradation studies (pH 2–12, 25–60°C).

Analyze degradation products via LC-MS to identify pH-sensitive bonds.

  • Resolution : Carbamate bonds degrade rapidly in alkaline conditions (pH >10), requiring buffered storage at pH 6–8 .

Q. How does L-Tyrosine, N-[(phenylamino)carbonyl]- function in integrin α2β1 inhibition studies?

  • Application : The compound’s phenylcarbamoyl moiety binds to integrin’s metal ion-dependent adhesion site (MIDAS), blocking collagen interactions .
  • Experimental design :

  • Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD).
  • Validate inhibition via cell adhesion assays using α2β1-expressing platelets .

Methodological Notes

  • Synthesis optimization : Replace traditional extraction methods with recombinant enzyme systems to improve yield and reduce waste .
  • Data interpretation : Cross-reference computed properties (e.g., pKa, solubility) with experimental results to identify synthesis impurities .

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